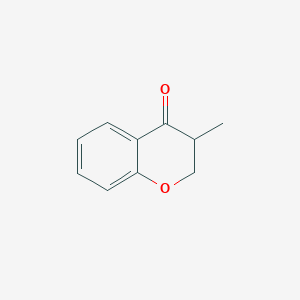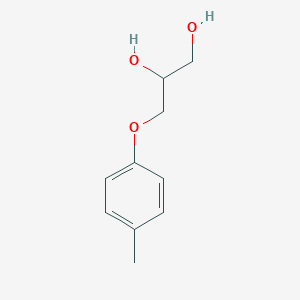
3-(4-Methylphenoxy)propane-1,2-diol
Übersicht
Beschreibung
“3-(4-Methylphenoxy)propane-1,2-diol” is a heterocyclic organic compound with the molecular formula C10H14O3 . It is also known by other names such as p-Mephenesin and 3-(p-tolyloxy)-1,2-propanediol . The IUPAC name for this compound is 3-(4-methylphenoxy)propane-1,2-diol .
Synthesis Analysis
The synthesis of similar compounds has been reported in literature. For instance, the synthesis of Impurity D of Metoprolol, 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol, has been accomplished in two steps starting from Epichlorhydrin .Molecular Structure Analysis
The molecular weight of “3-(4-Methylphenoxy)propane-1,2-diol” is 182.216 g/mol . The molecular structure can be represented by the canonical SMILES string: CC1=CC=C(C=C1)OCC(CO)O . The InChI Key for this compound is HEILYJUNOUXHJQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The boiling point of “3-(4-Methylphenoxy)propane-1,2-diol” is 351.9ºC at 760 mmHg and it has a density of 1.152g/cm³ . It has 3 H-Bond acceptors and 2 H-Bond donors .Wissenschaftliche Forschungsanwendungen
Kinetics and Mechanism in Synthesis
3-(4-Methylphenoxy)propane-1,2-diol is utilized in the synthesis of pharmaceutical compounds. A study by Pawar and Yadav (2015) explored the kinetics and mechanism of lipase-catalyzed regioselective monoacetylation of 3-aryloxy-1,2-propandiols, demonstrating its role in producing optically pure intermediates crucial for pharmaceutical synthesis (Pawar & Yadav, 2015).
Molecular Properties and Vibrational Analysis
The molecular properties and harmonic wavenumbers of variants of 3-(4-Methylphenoxy)propane-1,2-diol have been analyzed using ab initio and density functional theory, as detailed in a study by Sinha et al. (2011). This research provides insights into its polarizability, static hyperpolarizability, and molecular electrostatic potential, useful for understanding its active sites (Sinha et al., 2011).
Conformational Flexibility
Écija et al. (2014) conducted a study on the conformational flexibility of mephenesin (a form of 3-(4-Methylphenoxy)propane-1,2-diol), investigating its structural and dynamical aspects. This research provides insights into the orientation of the carbon chain relative to the benzene plane and the effect of substituent position on rotational barriers, contributing to a better understanding of its structural dynamics (Écija et al., 2014).
Synthesis of Stereoisomers
Research by Bredikhina et al. (2016) on the synthesis of β3-adrenoceptor antagonist SR 59230 utilized 3-(4-Methylphenoxy)propane-1,2-diol derivatives. This study highlights its application in the synthesis of non-racemic diols and the subsequent creation of stereoisomers for pharmaceutical purposes (Bredikhina et al., 2016).
Antimicrobial Additives in Lubricating Oils
A study by Mammadbayli et al. (2018) investigated the synthesis of aminomethoxy derivatives of 1-(3-Methylphenoxy)-3-(Ethylsulfanyl)propane as antimicrobial additives for lubricating oils. This demonstrates its potential in enhancing the antimicrobial properties of industrial oils (Mammadbayli et al., 2018).
Zukünftige Richtungen
“3-(4-Methylphenoxy)propane-1,2-diol” could potentially be used as a precursor in the synthesis of chiral beta blockers . Both racemic and single-enantiomeric samples of a similar compound, 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol, were synthesized and characterized by single crystal XRD . The results obtained confirmed the influence of the chiral environment on the crystallization of scalarly identical molecules .
Eigenschaften
IUPAC Name |
3-(4-methylphenoxy)propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-8-2-4-10(5-3-8)13-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEILYJUNOUXHJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30937971 | |
| Record name | 3-(4-Methylphenoxy)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30937971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenoxy)propane-1,2-diol | |
CAS RN |
17131-24-7 | |
| Record name | 3-(4-Methylphenoxy)-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17131-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Propanediol, 3-(p-tolyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017131247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Methylphenoxy)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30937971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



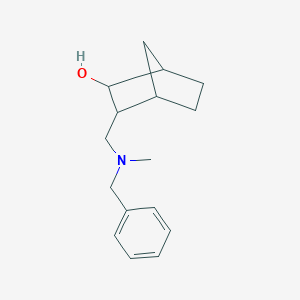
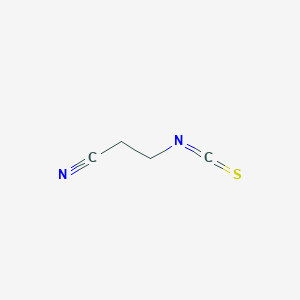
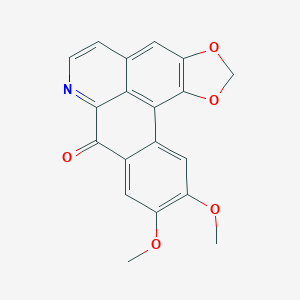
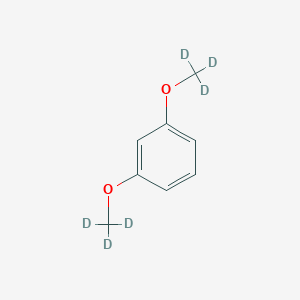
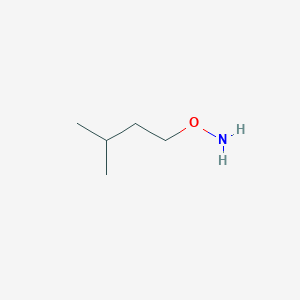
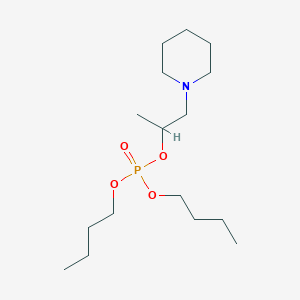
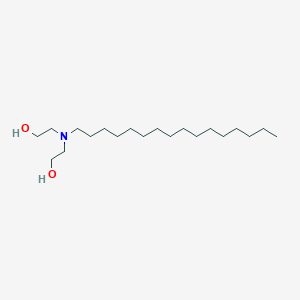
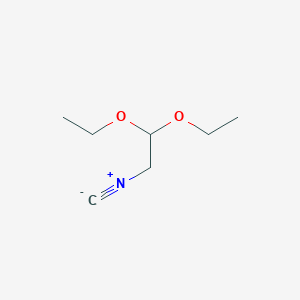
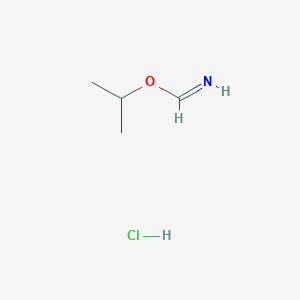
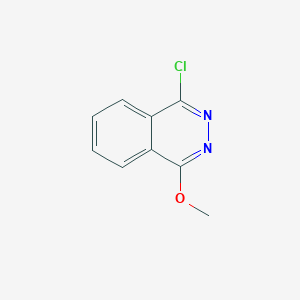
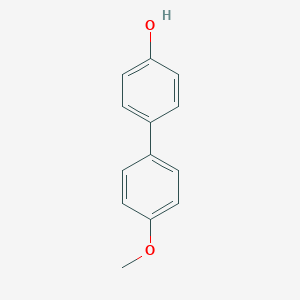
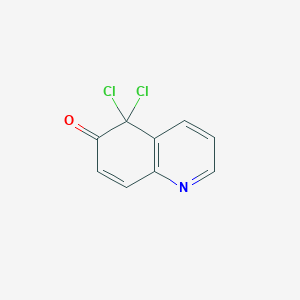
![2-Propenamide, N,N'-[(2-oxo-1,3-imidazolidinediyl)bis(methylene)]bis-](/img/structure/B101048.png)
